(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt

Description

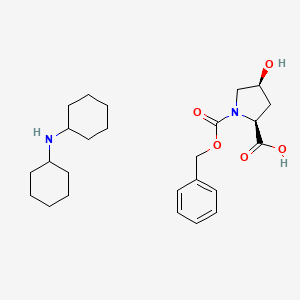

The compound “(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt” is a chiral pyrrolidine derivative featuring:

- Benzyloxycarbonyl (Z) protecting group: Provides stability under acidic conditions and is removable via hydrogenolysis .

- 4-Hydroxy and 2-carboxylic acid substituents: Positions critical for stereochemical and functional reactivity in peptide synthesis or catalysis.

- Dicyclohexylammonium counterion: Enhances crystallinity and modifies solubility properties compared to the free acid form .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5.C12H23N/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10-11,15H,6-8H2,(H,16,17);11-13H,1-10H2/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCOIVWZVLTVNM-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81806-47-5 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81806-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt, commonly referred to as Cbz-cis-Hyp-OH, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring with hydroxyl and carboxylic acid functional groups, positions it as a potential candidate for various biological applications, particularly in the fields of cancer therapy and enzyme inhibition.

- Molecular Formula : C13H15NO5

- Molecular Weight : 265.26 g/mol

- CAS Number : 13504-86-4

- Boiling Point : 486.9 °C (760 mm Hg)

- Flash Point : 248.3 °C

The biological activity of (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cell cycle progression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

In Vitro Studies

- Histone Deacetylase Inhibition :

- Cell Cycle Arrest :

Case Studies

- Case Study 1 : A series of analogs derived from (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine were synthesized and tested against breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, correlating with increased HDAC inhibition.

- Case Study 2 : In a comparative study of various pyrrolidine derivatives, (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine was found to be one of the most effective compounds in inducing apoptosis through the activation of caspase pathways.

Table: Summary of Biological Activities

| Biological Activity | Assay Type | Result |

|---|---|---|

| HDAC Inhibition | Cell Viability Assay | Significant inhibition observed |

| Cell Cycle Arrest | Flow Cytometry | G1 phase arrest confirmed |

| Apoptosis Induction | Caspase Activation | Increased caspase activity |

Pharmacological Implications

The biological activities exhibited by (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine suggest its potential application as an anti-cancer agent. By targeting HDACs, this compound could facilitate the re-expression of silenced genes involved in tumor suppression and apoptosis. Additionally, its structural features may allow for further modifications to enhance its efficacy and selectivity.

Comparison with Similar Compounds

Key Properties (free acid form) :

- Molecular Formula: C₁₃H₁₅NO₅

- Molecular Weight: 265.26 g/mol

- Boiling Point: 486.9 ± 45.0°C

- Density: 1.416 ± 0.06 g/cm³ .

Structural and Functional Comparison with Similar Compounds

Comparison with (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic Acid Benzylamine Salt

Key Differences :

| Property | Target Compound (Dicyclohexylammonium Salt) | N-Boc Piperidine Analog (Benzylamine Salt) |

|---|---|---|

| Protecting Group | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) |

| Ring Structure | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Counterion | Dicyclohexylammonium | Benzylamine |

| Molecular Weight (Acid) | 265.26 g/mol | 245.27 g/mol |

Functional Implications :

- Z vs. Boc Protection : Z requires harsher deprotection conditions (e.g., H₂/Pd) compared to Boc (mild acidolysis), influencing synthetic workflows .

- Ring Size : The 5-membered pyrrolidine ring may exhibit greater conformational rigidity than the 6-membered piperidine, affecting stereoselectivity in reactions .

Comparison with Pyrrolidine Derivatives in

Compounds listed in share structural motifs but differ in functional groups:

| CAS No. | Compound Name | Key Functional Group | Similarity Score |

|---|---|---|---|

| 942308-58-9 | (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl | 1.00 |

| 1229421-27-5 | (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | Aminomethyl | 0.94 |

Key Observations :

- The target compound’s carboxylic acid group distinguishes it from hydroxymethyl or aminomethyl analogs, enabling direct participation in amide bond formation without prior activation .

- Similarity scores (≥0.94) reflect shared stereochemistry and core structure but underscore functional group divergence, which dictates reactivity and application scope .

Solubility and Handling

Preparation Methods

Reduction of Cbz-Proline to Cbz-Prolinol Derivatives

Several methods have been reported for the reduction of Cbz-proline to the hydroxy derivative, which is a crucial intermediate:

Formation of Dicyclohexylammonium Salt

- After obtaining the hydroxyproline derivative, the free acid is reacted with dicyclohexylamine to form the corresponding dicyclohexylammonium salt.

- This salt formation improves the compound’s crystallinity and handling properties.

- Typical procedure involves dissolving the acid in an appropriate solvent (e.g., methanol or ethanol), adding dicyclohexylamine stoichiometrically, and isolating the salt by crystallization or precipitation.

- Specific reaction conditions and yields for the salt formation are less frequently detailed in open literature but are standard in amino acid salt preparations.

Comparative Analysis of Reduction Methods

| Reduction Method | Reagents | Temperature | Reaction Time | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| NaBH4 + Carbonyldiimidazole | NaBH4, CDI, THF/H2O | RT | ~45 min total | 99% | High yield, mild conditions | Requires careful pH control |

| Borane-dimethylsulfide complex | BH3·SMe2, THF | 0–20 °C | 8 h | 81% | Good selectivity, mild | Longer reaction time |

| NaBH4 + Iodine | NaBH4, I2, THF | 0 °C to reflux | 18 h | 74% | Effective for large scale | Long reaction time, reflux needed |

| NaBH4 + BF3·OEt2 | NaBH4, BF3·OEt2, THF | 0 °C | 5 h | 75% | Controlled reaction, good purity | Requires Lewis acid handling |

Notes on Analytical Characterization

- Optical Rotation: Values around [α]D -40° to -42° confirm stereochemical integrity consistent with (2S,4S) configuration.

- NMR Spectroscopy: 1H and 13C NMR spectra show characteristic signals for benzyloxycarbonyl group (aromatic protons ~7.2–7.4 ppm, benzylic CH2 ~5.1 ppm), hydroxylated pyrrolidine ring protons, and carboxylic acid carbonyl (~156 ppm).

- Mass Spectrometry: ESI-MS typically shows molecular ion peaks consistent with C13H17NO3 + H+ at m/z 236.

- IR Spectroscopy: Characteristic absorption bands for hydroxyl (broad ~3430 cm^-1), carbonyl (1680 cm^-1), and aromatic C-H stretching.

Summary Table of Key Preparation Data

| Step | Starting Material | Reagents & Conditions | Yield (%) | Product Form | Key Analytical Data |

|---|---|---|---|---|---|

| Reduction to Cbz-prolinol | Cbz-L-proline | NaBH4 + CDI in THF/H2O, RT | 99 | Yellow oil | [α]D25 -40.1; MS m/z 236 |

| Reduction alternative | Cbz-L-proline | BH3·SMe2 in THF, 0–20 °C, 8 h | 81 | Thick liquid | 1H NMR consistent |

| Reduction alternative | Cbz-L-proline | NaBH4 + I2 in THF, reflux 18 h | 74 | Colorless gummy liquid | [α]D -41.6; IR, NMR confirmed |

| Salt formation | Cbz-prolinol acid | Dicyclohexylamine in MeOH or EtOH | Not specified | Crystalline salt | Improved handling |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid dicyclohexylammonium salt, and how can stereochemical integrity be maintained?

- Methodology :

- Protection : Use benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis, as seen in analogous pyrrolidine derivatives .

- Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds while minimizing racemization.

- Salt Formation : React the carboxylic acid intermediate with dicyclohexylamine in a polar aprotic solvent (e.g., DCM or THF) under controlled pH (~7–8) to precipitate the ammonium salt .

- Stereocontrol : Use chiral catalysts (e.g., L-proline derivatives) and low-temperature conditions (-20°C to 0°C) to preserve the (2S,4S) configuration .

Q. Which analytical techniques are most reliable for confirming the compound’s stereochemical configuration and purity?

- Methodology :

- Chiral HPLC : Utilize a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase to resolve enantiomers and quantify enantiomeric excess (>98% purity threshold) .

- X-ray Crystallography : Determine absolute configuration via single-crystal diffraction, as demonstrated for structurally related Boc-protected pyrrolidine carboxylic acids .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to verify cis/trans relationships between hydroxyl and carboxylic acid groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for benzyl-protected analogs .

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks.

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can discrepancies in NMR data (e.g., unexpected splitting patterns) be systematically resolved during characterization?

- Methodology :

- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 40–60°C) to assess dynamic rotational barriers influencing splitting patterns .

- Isotopic Labeling : Introduce C or N labels to trace conformational changes in the pyrrolidine ring.

- Cross-Validation : Compare with computational models (DFT or MD simulations) to predict coupling constants and assign ambiguous signals .

Q. What experimental strategies optimize reaction yield while preserving stereochemical purity in large-scale syntheses?

- Methodology :

- Catalyst Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to enhance enantioselectivity.

- Solvent Optimization : Use ethereal solvents (e.g., MTBE) to improve solubility of intermediates and reduce side reactions.

- In-line Monitoring : Implement LC-MS or FTIR to track reaction progress and terminate at optimal conversion points .

Q. How can contradictions between computational predictions (e.g., DFT-based reactivity) and experimental results (e.g., hydrolysis rates) be reconciled?

- Methodology :

- Parameter Adjustment : Refine computational models by incorporating solvent effects (e.g., COSMO-RS) and explicit water molecules for hydrolysis studies .

- Experimental Controls : Perform pH-dependent stability assays to identify conditions where computational assumptions (e.g., protonation states) may fail .

Q. What stabilization strategies are effective for long-term storage of the dicyclohexylammonium salt form?

- Methodology :

- Lyophilization : Freeze-dry the compound under high vacuum to remove residual solvents and prevent clumping.

- Inert Atmosphere : Store under argon or nitrogen to minimize oxidation of the benzyloxycarbonyl group .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., deprotection or salt dissociation) .

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallographic data (e.g., disordered vs. ordered structures) for this compound?

- Methodology :

- Multi-Crystal Analysis : Collect data from multiple crystals to distinguish between true disorder and experimental artifacts.

- Refinement Constraints : Apply restraints to occupancy factors and thermal parameters during refinement (e.g., using SHELXL) .

- Complementary Techniques : Validate with solid-state NMR or PXRD to confirm bulk crystallinity .

Q. What experimental designs resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodology :

- Phase Solubility Diagrams : Measure solubility in binary solvent systems (e.g., water/THF) to map preferential solvation effects.

- Salt Screening : Test alternative counterions (e.g., sodium or ammonium) to improve aqueous solubility while retaining crystallinity .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers that may skew solubility measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.